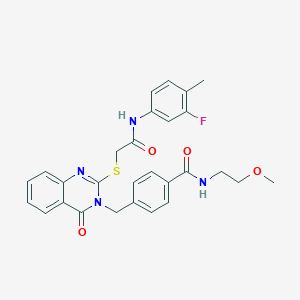
4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C28H27FN4O4S and its molecular weight is 534.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide represents a novel molecular structure with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Fluorinated aromatic ring : The presence of a 3-fluoro-4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets.
- Quinazoline core : Known for various pharmacological activities, the quinazoline moiety is implicated in anticancer properties.
- Thioether linkage : The thioether group may contribute to the compound's reactivity and interaction with biological molecules.
- Amide functionality : This feature is crucial for binding interactions with target proteins.
Molecular Formula and Weight
- Molecular Formula : C20H24FN3O3S
- Molecular Weight : 397.48 g/mol
Anticancer Properties
Research indicates that compounds with quinazoline structures exhibit significant anticancer activities. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines through multiple mechanisms including:
- Inhibition of Kinase Activity : Quinazolines often act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives have been found to promote programmed cell death in cancer cells.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of similar quinazoline derivatives against human cancer cell lines (A549, MCF-7, SW1116) using the MTT assay. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.1 |
| Compound B | MCF-7 | 3.8 |
| Compound C | SW1116 | 4.5 |
The proposed mechanisms through which This compound exerts its biological effects include:
- Targeting Cereblon E3 Ligase : Similar compounds have shown to bind to cereblon, altering protein degradation pathways associated with multiple myeloma treatment .
- BRD4 Inhibition : The compound may also influence BRD4 activity, which plays a significant role in regulating oncogene expression .
Other Pharmacological Activities
In addition to anticancer effects, derivatives of this compound may exhibit:
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative conditions due to their ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O4S/c1-18-7-12-21(15-23(18)29)31-25(34)17-38-28-32-24-6-4-3-5-22(24)27(36)33(28)16-19-8-10-20(11-9-19)26(35)30-13-14-37-2/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLXJTLPAUYJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













